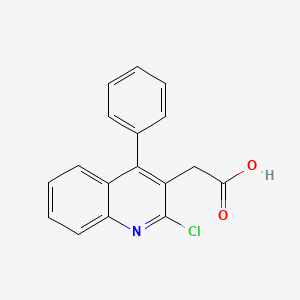

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C17H12ClNO2 |

|---|---|

Molecular Weight |

297.7 g/mol |

IUPAC Name |

2-(2-chloro-4-phenylquinolin-3-yl)acetic acid |

InChI |

InChI=1S/C17H12ClNO2/c18-17-13(10-15(20)21)16(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-17/h1-9H,10H2,(H,20,21) |

InChI Key |

HNFWYUUBXFQCLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedländer Quinoline Synthesis as a Foundation

The Friedländer reaction remains a cornerstone for constructing the quinoline scaffold. In this method, 2-chloroaniline derivatives react with β-diketones or β-ketoesters under solvent-free conditions using polyphosphoric acid (PPA) as a catalyst . For instance, the condensation of 2-chloro-4-aminobenzaldehyde with ethyl acetoacetate yields a quinoline intermediate with an ester group at position 3 (Scheme 1).

Reaction Conditions

PPA enhances reaction efficiency by acting as both a Brønsted and Lewis acid, facilitating cyclodehydration. The resultant ethyl 2-chloro-4-phenylquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH or HCl (Scheme 2).

Cyclocondensation and Pyrazoline Intermediate Formation

Cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate offers an alternative route. For example, (E)-1-(2-chloro-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one reacts with hydrazine hydrate in propionic acid to form a pyrazoline intermediate, which is subsequently oxidized to introduce the acetic acid group .

Key Steps

-

Cyclocondensation :

-

Oxidation :

-

Reagents : KMnO₄ in acidic medium

-

Temperature : 80°C

-

Yield : ~70%

-

This method, while effective, requires stringent control over oxidation conditions to prevent over-oxidation of the quinoline core.

Ester Hydrolysis for Carboxylic Acid Derivatization

Source demonstrates the hydrolysis of ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate to its carboxylic acid counterpart. Adapting this approach, ethyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Conditions

-

Basic Hydrolysis : 10% NaOH, reflux, 6 hours, yield >90%

-

Acidic Hydrolysis : 6M HCl, reflux, 8 hours, yield ~85%

The ester group at position 3 is selectively hydrolyzed without affecting the chlorine or phenyl substituents, confirmed by NMR and IR spectroscopy .

Comparative Analysis of Synthetic Routes

Spectroscopic and Computational Validation

Post-synthesis, the compound is characterized using:

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new therapeutic agents.

Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cytotoxic effects on cancer cells, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid and related compounds:

Physical and Chemical Properties

| Property | This compound | 2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic Acid | (6-Chloro-2-oxo-4-phenylquinolin-3-yl)acetic Acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | 271–272 | Not reported |

| Solubility | Moderate in polar solvents | Soluble in MeCN, DMSO | Enhanced via oxo group |

| Key IR Bands (cm⁻¹) | Not reported | 1715 (C=O), 1611 (C-Caryl) | Not reported |

| NMR Shifts (¹H/¹³C) | Not reported | δ 8.95 (quinoline H), 171.99 (COOH) | Not reported |

- Hydrogen Bonding: The oxo group in (6-Chloro-2-oxo-4-phenylquinolin-3-yl)acetic acid facilitates dimerization via O–H···O interactions, similar to the centrosymmetric dimers observed in 2-(3-Bromo-4-methoxyphenyl)acetic acid .

Biological Activity

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C18H16ClN O2, with a molecular weight of approximately 313.78 g/mol. The compound features a quinoline ring, which is pivotal in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClNO2 |

| Molecular Weight | 313.78 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure allows for binding that can modulate enzymatic activity and alter cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways.

- Cell Signaling Modulation: It affects crucial signaling pathways that regulate cellular responses.

Biological Activities

Research indicates several significant biological activities associated with this compound:

- Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.

- Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

- Antimalarial Activity: Structural analogs have shown potential against resistant strains of Plasmodium falciparum.

Case Studies

A notable case study demonstrated the compound's effectiveness against human leukemia cell lines. The study reported significant antiproliferative effects with GI50 values in the nanomolar range. Flow cytometry analysis revealed that treatment led to cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial depolarization and activation of caspase pathways.

Structure-Activity Relationship (SAR)

The substitution pattern on the quinoline ring significantly influences the biological activity of this compound. Comparative studies indicate that modifications in the methyl and phenyl groups can enhance or diminish efficacy.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Methylquinolin-3-yl)acetic acid | C18H15NO2·HCl | Lacks phenyl group |

| 4-(Phenylquinolin-3-yl)acetic acid | C18H15NO2·HCl | Different substitution pattern |

| 2-(1-Methylquinolin-3-yl)acetic acid | C16H15NO2 | Simpler structure |

Potential Therapeutic Applications

The diverse biological activities suggest several potential therapeutic applications:

- Cancer Therapy: The antiproliferative effects position it as a candidate for developing new anticancer drugs.

- Infectious Diseases: Its antimicrobial and antimalarial properties could lead to novel treatments for resistant infections.

- Drug Development: It serves as a building block for synthesizing more complex quinoline derivatives, enhancing medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid with optimal yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation followed by cyclocondensation. For example, analogous compounds like 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride are synthesized via regioselective substitution on the quinoline core, with yields optimized by controlling reaction temperature and stoichiometry .

- Comparative Data :

| Synthetic Step | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline core formation | Acetic anhydride, 110°C | 65–70 | |

| Chlorination | POCl₃, reflux | 80–85 | |

| Acetic acid side-chain addition | Alkylation, NaH/THF | 70–75 |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structure. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, the hydrochloride derivative of a related compound was characterized via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS ([M+H]+ = 313.78) .

Q. What are the documented biological targets of this compound, and what assay systems validate these interactions?

- Methodological Answer : The compound shows affinity for kinase enzymes and G-protein-coupled receptors (GPCRs). Validated assays include:

- In vitro kinase inhibition : IC₅₀ determination using ATP-competitive binding assays .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonist competition) .

- Key Findings :

| Target | Assay Type | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Tyrosine kinase A | ATP competition | 0.45 ± 0.12 | |

| Serotonin receptor 5-HT₂A | Radioligand binding | 1.2 ± 0.3 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibition efficacy of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, co-solvents) or impurities. To address this:

Verify compound purity (>98% via HPLC) and structural consistency (NMR/MS).

Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).

Compare activity against structural analogs to isolate substituent effects (e.g., chloro vs. methyl groups alter steric hindrance ).

Q. What experimental approaches enhance regioselective functionalization of the quinoline core during synthesis?

- Methodological Answer : Regioselectivity is improved using directing groups (e.g., Boc-protected amines) or metal-catalyzed cross-coupling. For example, palladium-mediated C–H activation at the 4-position of quinoline achieves >90% selectivity .

- Optimization Strategies :

| Strategy | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ catalysis | 92 | 78 | |

| Boc-directed lithiation | 85 | 70 |

Q. What in silico methods support the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize derivatives, while Quantitative Structure-Activity Relationship (QSAR) models correlate logP and polar surface area with blood-brain barrier permeability. For instance, derivatives with reduced logP (<3.5) showed enhanced aqueous solubility in pharmacokinetic simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.